|

REACTION_CXSMILES

|

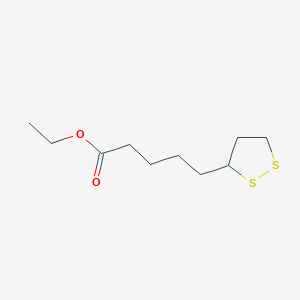

[S:1]1[CH2:5][CH2:4][CH:3]([CH2:6][CH2:7][CH2:8][CH2:9][C:10](OCC)=[O:11])[S:2]1.[Cl-].[Na+].[H-].[Al+3].[Li+].[H-].[H-].[H-].O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1>[S:1]1[CH2:5][CH2:4][CH:3]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][OH:11])[S:2]1 |f:1.2,3.4.5.6.7.8,9.10.11.12.13.14.15.16.17.18.19.20.21|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S1SC(CC1)CCCCC(=O)OCC

|

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Na+]

|

|

Name

|

|

|

Quantity

|

3.34 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Al+3].[Li+].[H-].[H-].[H-]

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Na+]

|

|

Control Type

|

AMBIENT

|

|

Type

|

CUSTOM

|

|

Details

|

The resulting mixture was stirred at room temperature for 3 hours and 30 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred at room temperature for 3 hours

|

|

Duration

|

3 h

|

|

Type

|

WAIT

|

|

Details

|

to stand overnight at room temperature

|

|

Duration

|

8 (± 8) h

|

|

Type

|

FILTRATION

|

|

Details

|

insoluble matter was filtered off

|

|

Type

|

FILTRATION

|

|

Details

|

filter aid

|

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed from the filtrate by distillation under reduced pressure

|

|

Type

|

ADDITION

|

|

Details

|

50 ml of methanol, 25 ml of a 1 N aqueous solution of sodium hydroxide and 10 ml of 2 N aqueous hydrochloric acid were then added to the residue

|

|

Type

|

ADDITION

|

|

Details

|

Five drops of a 1% aqueous solution of ferric chloride were added dropwise to the reaction mixture

|

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred at room temperature for one hour

|

|

Duration

|

1 h

|

|

Type

|

WAIT

|

|

Details

|

to stand overnight at room temperature

|

|

Duration

|

8 (± 8) h

|

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed by distillation under reduced pressure

|

|

Type

|

ADDITION

|

|

Details

|

Water was added to the residue

|

|

Type

|

EXTRACTION

|

|

Details

|

after which it was extracted with ethyl acetate

|

|

Type

|

WASH

|

|

Details

|

The extract was washed with a saturated aqueous solution of sodium chloride

|

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous sodium sulfate

|

|

Type

|

CUSTOM

|

|

Details

|

Ethyl acetate was removed from the

|

|

Type

|

EXTRACTION

|

|

Details

|

extract by distillation under reduced pressure

|

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed from the

|

|

Type

|

DISTILLATION

|

|

Details

|

resulting eluate by distillation under reduced pressure, and 30 ml of toluene

|

|

Type

|

ADDITION

|

|

Details

|

were added to the residue

|

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed by distillation under reduced pressure

|

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S1SC(CC1)CCCCCO

|

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.13 g |

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |